molecular formula C21H22FN5O3 B2690120 4-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one CAS No. 2309188-07-4

4-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

Cat. No.: B2690120
CAS No.: 2309188-07-4
M. Wt: 411.437
InChI Key: OWBHYEOVILRWMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One notable method is the use of ionic organic solids, specifically 1,3-bis(carboxymethyl)imidazolium chloride , as a catalyst for the Michael addition of N-heterocycles to chalcones. This methodology has been applied to the preparation of our target compound, albeit with moderate yield due to the retro-Michael reaction .


Molecular Structure Analysis

  • The presence of the triazole ring further enhances its biological potential .


Chemical Reactions Analysis

  • Michael Addition : The addition of N-heterocycles to chalcones, facilitated by the ionic organic solid catalyst, leads to the formation of our compound .
  • Aza-Michael Reaction : This synthetic tool is crucial for accessing β-aminocarbonyl derivatives, which serve as precursors for bioactive compounds .

Properties

IUPAC Name

4-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O3/c1-13-3-4-17(7-14(13)2)27-11-15(8-18(27)28)20(30)25-5-6-26(19(29)12-25)21-23-9-16(22)10-24-21/h3-4,7,9-10,15H,5-6,8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBHYEOVILRWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(C(=O)C3)C4=NC=C(C=N4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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